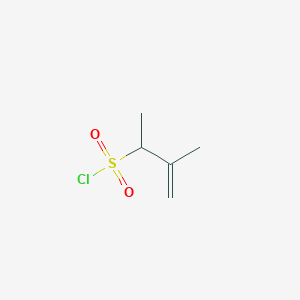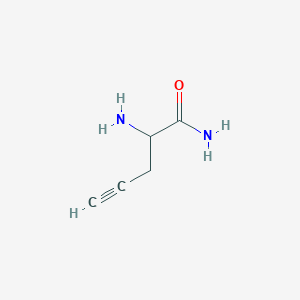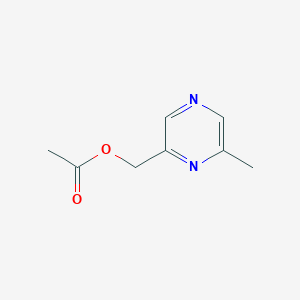
6-Bromo-2,1-benzoxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,1-benzoxazole-3-carbaldehyde is an organic compound belonging to the class of benzoxazole derivatives. It is characterized by a benzoxazole ring substituted with a bromine atom at the 6th position and an aldehyde group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under various reaction conditions. One common method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields 2-aryl benzoxazole derivatives, including this compound, in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,1-benzoxazole-3-carboxylic acid.
Reduction: 6-Bromo-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,1-benzoxazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antibacterial, antifungal, and anticancer activities.
Pharmaceutical Research: It serves as an intermediate in the development of new drugs targeting specific molecular pathways.
Chemical Research: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-indazole-3-carbaldehyde: Another brominated heterocyclic compound with similar structural features.
6-Bromo-2,1-benzoxazole-3-carboxylic acid: An oxidized form of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an aldehyde group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C8H4BrNO2 |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
6-bromo-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-4H |
InChI-Schlüssel |
SIZAFZAVYLLEHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(ON=C2C=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)


![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)




![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)


